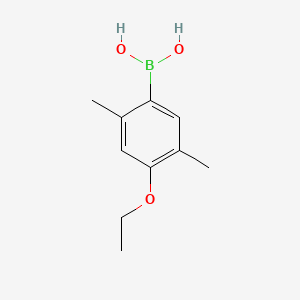
(4-Ethoxy-2,5-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is a chemical compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.04 .
Molecular Structure Analysis
The InChI code for “(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is 1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-2,5-dimethylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in direct arylation reactions .Physical And Chemical Properties Analysis
“(4-Ethoxy-2,5-dimethylphenyl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm³ . The boiling point is 374.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 46.0±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Palladium Catalyzed Direct Arylation
Similar to other boronic acids, (4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in palladium-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules .
Synthesis Using Palladium-Catalyzed Arylation
(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in the synthesis of various organic compounds using palladium-catalyzed arylation . This method provides a straightforward and efficient approach to construct biaryl compounds .
Suzuki-Miyaura Cross-Coupling in Water
(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in Suzuki-Miyaura cross-coupling reactions performed in water . This environmentally friendly method has been gaining popularity due to its high efficiency and low waste production .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of complex organic molecules .
Protodeboronation of Pinacol Boronic Esters
(4-Ethoxy-2,5-dimethylphenyl)boronic acid can be used in the protodeboronation of pinacol boronic esters . This reaction is a useful method for the synthesis of various organic compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of the organoboron group from the boronic acid to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s organoboron group is transferred to the palladium (II) complex in a process known as transmetalation .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond in the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is influenced by several environmental factors. The SM coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to degradation in various environmental conditions . .
Eigenschaften
IUPAC Name |
(4-ethoxy-2,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSUJJZAQIIJTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659355 |
Source


|
| Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-56-5 |
Source


|
| Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

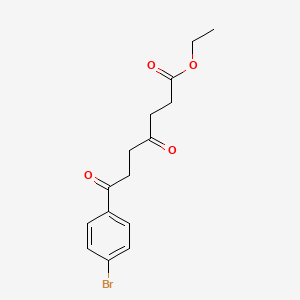
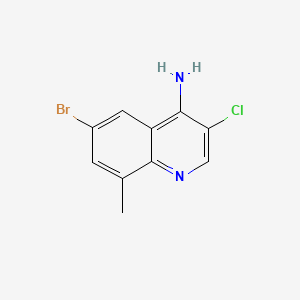
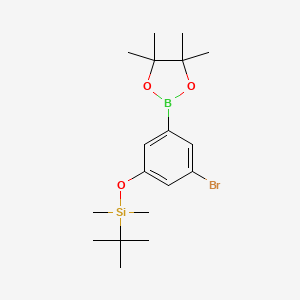
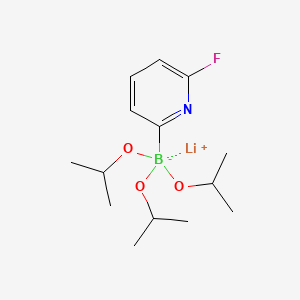


![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

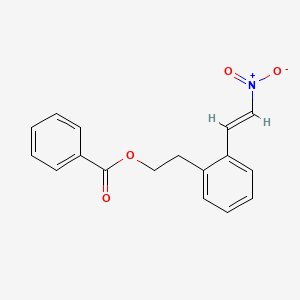
![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)
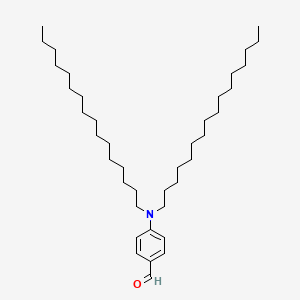
![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)
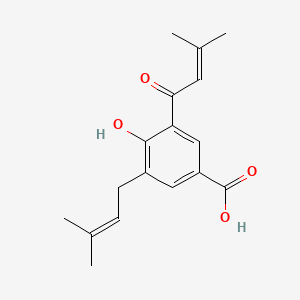
![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)